1,1,1,2-Tetrachloro-2-methoxyethane

Physicochemical characterization Separation science Process chemistry

1,1,1,2-Tetrachloro-2-methoxyethane (synonym: methyl 1,2,2,2-tetrachloroethyl ether) is a C3H4Cl4O α-chloroalkyl ether with a molecular weight of 197.88 g·mol⁻¹. The compound belongs to the class of 1,2,2,2-tetrachloroethyl alkyl ethers and is structurally characterized by a methoxy group attached to a tetrachlorinated ethane backbone.

Molecular Formula C3H4Cl4O
Molecular Weight 197.9 g/mol
CAS No. 18272-01-0
Cat. No. B103708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1,2-Tetrachloro-2-methoxyethane
CAS18272-01-0
Synonyms1,1,1,2-tetrachloro-2-methoxy-ethane
Molecular FormulaC3H4Cl4O
Molecular Weight197.9 g/mol
Structural Identifiers
SMILESCOC(C(Cl)(Cl)Cl)Cl
InChIInChI=1S/C3H4Cl4O/c1-8-2(4)3(5,6)7/h2H,1H3
InChIKeyDILZGBLAWUFCBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1,2-Tetrachloro-2-methoxyethane (CAS 18272-01-0): Core Identity and Procurement-Relevant Classification


1,1,1,2-Tetrachloro-2-methoxyethane (synonym: methyl 1,2,2,2-tetrachloroethyl ether) is a C3H4Cl4O α-chloroalkyl ether with a molecular weight of 197.88 g·mol⁻¹ [1]. The compound belongs to the class of 1,2,2,2-tetrachloroethyl alkyl ethers and is structurally characterized by a methoxy group attached to a tetrachlorinated ethane backbone [2]. It is supplied predominantly as a colorless liquid with a calculated density of 1.517 g·cm⁻³ and a boiling point of approximately 176.9 °C at 760 mmHg [1]. Its primary value proposition in procurement lies in its dual functionality as both a chlorinated ethane scaffold and an α-ether, which confers a reactivity profile distinct from simple polychloroethanes or isomeric chloroethers.

Why Generic Substitution of 1,1,1,2-Tetrachloro-2-methoxyethane Leads to Divergent Experimental Outcomes


1,1,1,2-Tetrachloro-2-methoxyethane cannot be freely substituted by its closest structural analogs because the position of chlorine substitution on the α-carbon and the nature of the ether alkyl group jointly dictate both physical properties and chemical reactivity. The compound exists in a defined trans conformation with the CCl₃ group oriented trans to the O–C bond, as established by dipole moment and polarizability anisotropy measurements [1]. This conformational lock differentiates it from isomeric chloroethers such as chloromethyl 2,2,2-trichloroethyl ether (CAS 69573-75-7), where the chloromethyl group introduces a distinct leaving-group reactivity. Additionally, the degree of chlorination (four Cl vs. three Cl in the trichloro analog CAS 4776-44-7) substantially shifts lipophilicity, volatility, and condensation behavior. The quantitative evidence below confirms that selection among these in-class candidates must be compound-specific rather than generic.

Head-to-Head Quantitative Evidence for 1,1,1,2-Tetrachloro-2-methoxyethane vs. Closest Analogs


Boiling Point: 2.1-Fold Atmospheric-Pressure Boiling Point Elevation vs. Isomeric Chloromethyl 2,2,2-Trichloroethyl Ether

The target compound exhibits a calculated normal boiling point of 176.9 °C at 760 mmHg, dramatically exceeding the boiling point of its isomeric α-chloroether, chloromethyl 2,2,2-trichloroethyl ether (CAS 69573-75-7), which boils at 84 °C at 24 mmHg (lit.) — corresponding to an estimated normal boiling point substantially below that of the target compound [1]. This difference of >90 °C in atmospheric boiling point reflects the impact of the α-methoxy vs. α-chloromethoxy substitution pattern on intermolecular interactions.

Physicochemical characterization Separation science Process chemistry

LogP: 0.57 Unit Increase in Lipophilicity vs. 1,1,1-Trichloro-2-methoxyethane (One Fewer Chlorine)

The computed octanol-water partition coefficient (LogP) of the target tetrachloro compound is 2.57, compared with a LogP of 2.00 for the trichloro analog 1,1,1-trichloro-2-methoxyethane (CAS 4776-44-7) [1][2]. The ΔLogP of +0.57 indicates that the fourth chlorine atom contributes materially to hydrophobicity, altering partitioning behavior by approximately 0.57 log units.

Lipophilicity Partitioning ADME prediction

Conformational Specificity: Trans Configuration of the CCl₃ Group Relative to the O–C Bond Confirmed by Dipole Moment and Polarizability Anisotropy

Experimental determination of dipole moments and Kerr constants established that in 1,2,2,2-tetrachloroethyl alkyl ethers, including the target methyl ether, the CCl₃ group adopts a trans orientation relative to the O–C bond of the ether linkage [1]. This conformational preference is not shared by chloromethyl 2,2,2-trichloroethyl ether, where the chloromethyl group on the α-carbon introduces a gauche-capable rotatable bond, leading to conformational heterogeneity.

Conformational analysis Molecular dipole moment Structure-activity relationship

AlCl₃-Catalyzed Condensation Reactivity: Distinct Product Distribution vs. Other α-Chloroethers in Dienophile Synthesis

In AlCl₃-catalyzed condensation with 1,2-dichloroethene, the target compound (α,β,β,β-tetrachloroethyl methyl ether) yields 1,1,1,3,4,4-hexachloro-2-methoxybutane, which upon decomposition gives a mixture of polychloro ketones (1,1,3,4,4-pentachlorobutanone-2; 1,2,4,4-tetrachlorobuten-1-one-3; 1,4,4,4-tetrachlorobuten-1-one-3) and α,β,γ,γ-tetrachloro-n-butyryl chloride in proportions that differ from those obtained using other α-chloroethers under identical conditions [1]. The product distribution was verified by Raman analysis.

Organochlorine synthesis Prins-type condensation Lewis acid catalysis

Density: 2.3% Lower Density vs. 1,1,1,2-Tetrachloroethane Parent Hydrocarbon Backbone

The target compound has a calculated density of 1.517 g·cm⁻³, which is lower than the density of its parent hydrocarbon analog, 1,1,1,2-tetrachloroethane (CAS 630-20-6), at 1.553 g·cm⁻³ (lit.) [1][2]. The 0.036 g·cm⁻³ (2.3%) decrease reflects the replacement of a hydrogen atom with a methoxy group, which increases molar volume more than mass.

Physical property differentiation Solvent selection Formulation

Evidence-Backed Application Scenarios for 1,1,1,2-Tetrachloro-2-methoxyethane


Synthesis of Polychloro Ketone and Acid Chloride Building Blocks via AlCl₃-Catalyzed Condensation

Based on the distinct product distribution established in the Prins & Haring (1954) study, 1,1,1,2-tetrachloro-2-methoxyethane is the preferred α-chloroether substrate when the synthetic target is the specific suite of tetrachlorobutenones and tetrachlorobutyryl chloride obtained from AlCl₃-catalyzed condensation with 1,2-dichloroethene [1]. Substituting chloromethyl methyl ether or other α-chloroethers alters the ketone/acid chloride ratio, reducing yield of the desired polychloro intermediate. This scenario is directly supported by quantitative product distribution evidence (see Evidence Item 4).

Conformationally Defined Substrate for Stereochemical and Spectroscopic Studies

The experimentally verified trans orientation of the CCl₃ group relative to the O–C bond, established by dipole moment and Kerr constant measurements [1], makes this compound a valuable model substrate for vibrational spectroscopic studies and conformational analysis of chloroethers. The conformational homogeneity (single predominant conformer) contrasts with the conformational flexibility of isomeric chloromethyl 2,2,2-trichloroethyl ether, as established by Furer et al. (1986) [2]. Researchers requiring a geometrically well-defined α-chloroether for computational benchmarking or spectroscopic assignment should select this compound over conformationally heterogeneous alternatives.

High-Temperature Reaction Processes Requiring Low-Volatility Chlorinated Ether Solvent or Reagent

The calculated boiling point of 176.9 °C at 760 mmHg [1] positions 1,1,1,2-tetrachloro-2-methoxyethane as a substantially less volatile alternative to chloromethyl 2,2,2-trichloroethyl ether (estimated normal bp well below 176.9 °C based on 84 °C at 24 mmHg lit. [2]). This boiling point differential of >90 °C is critical for reactions conducted at elevated temperatures where lower-boiling chloroethers would vaporize, causing reagent loss or unsafe pressure buildup. This scenario is supported by the boiling point comparison (Evidence Item 1).

Lipophilicity-Driven Separation or Extraction Protocols

With a LogP of 2.57 vs. 2.00 for the trichloro analog [1][2], the target compound offers measurably enhanced organic-phase partitioning. This ΔLogP of +0.57 translates to approximately 3.7-fold greater preference for the organic phase in octanol-water partitioning. For extraction, chromatographic purification, or biphasic reaction design where higher organic-phase retention of the chloroether reagent is desired, the tetrachloro compound provides a quantifiable advantage over the trichloro variant (Evidence Item 2).

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